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Compound Name: Dryocrassin ABBA

Cat. No.: B084698 Get Quote

A Comparative Analysis of the Antiviral Efficacy of Dryocrassin ABBA Against Coronaviruses

and Influenza Viruses

Dryocrassin ABBA, a natural phloroglucinol derivative isolated from the rhizome of Dryopteris

crassirhizoma, has demonstrated significant broad-spectrum antiviral activity, positioning it as a

promising candidate for further drug development. This guide provides a comprehensive

comparison of Dryocrassin ABBA's antiviral performance against that of other established

antiviral agents, supported by experimental data. The information is intended for researchers,

scientists, and professionals in the field of drug development.

Anticoronaviral Activity
Dryocrassin ABBA has shown potent inhibitory effects against a range of coronaviruses,

including SARS-CoV, MERS-CoV, and the pandemic-causing SARS-CoV-2.[1] The primary

mechanism of action is the inhibition of the viral main protease (Mpro or 3CLpro), a crucial

enzyme for viral replication.[1]

Comparative In Vitro Efficacy Against Coronaviruses
The following table summarizes the in vitro antiviral activity and cytotoxicity of Dryocrassin
ABBA and its structural analog, Filixic Acid ABA, in comparison to the established antiviral

drugs Lopinavir and Remdesivir. All data presented were obtained from studies using Vero or

Vero E6 cell lines, which are standard models for coronavirus research.
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Compound Virus
EC50/IC50
(µM)

CC50 (µM)
Selectivity
Index (SI =
CC50/EC50)

Reference

Dryocrassin

ABBA
SARS-CoV-2 22.40 >50 >2.23 [1]

SARS-CoV 0.80 >50 >62.5 [1]

MERS-CoV 1.31 >50 >38.17 [1]

Filixic Acid

ABA
SARS-CoV-2 25.90 >50 >1.93 [1]

SARS-CoV 4.56 >50 >10.96 [1]

MERS-CoV 2.67 >50 >18.73 [1]

Lopinavir SARS-CoV-2 26.63 >100 >3.76

Remdesivir SARS-CoV-2 0.77 >100 >129.87

Anti-Influenza Virus Activity
Dryocrassin ABBA has also been identified as a potent inhibitor of influenza A virus,

specifically the highly pathogenic H5N1 strain. Its anti-influenza activity is attributed, at least in

part, to the inhibition of viral neuraminidase (NA), an enzyme essential for the release of

progeny virions from infected cells.[1][2] Furthermore, in vivo studies suggest that Dryocrassin
ABBA mitigates the severity of influenza infection by modulating the host's inflammatory

response.[3][4]

Comparative In Vitro and In Vivo Efficacy Against
Influenza A (H5N1)
This section compares the anti-influenza activity of Dryocrassin ABBA with the neuraminidase

inhibitor Oseltamivir (the active metabolite, oseltamivir carboxylate) and the M2 ion channel

inhibitor Amantadine.
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Compoun
d

Assay
Type

Virus
Strain

EC50/IC5
0 (µM)

TC50
(µM)

Selectivit
y Index
(SI)

Referenc
e

Dryocrassi

n ABBA

Antiviral

Assay

(MDCK

cells)

H5N1 16.5 >400 >24.2 [1]

Neuraminid

ase

Inhibition

H5N1 18.59 N/A N/A [2][5]

Filixic Acid

ABA

Neuraminid

ase

Inhibition

H5N1 29.57 N/A N/A [2][5]

Oseltamivir

Carboxylat

e

Antiviral

Assay

(MDCK

cells)

H5N1 7.5 N/A N/A

In an in vivo mouse model of amantadine-resistant H5N1 infection, oral administration of

Dryocrassin ABBA demonstrated a significant dose-dependent increase in survival rates

compared to both the untreated and amantadine-treated groups.[3][4][6][7][8][9]

Treatment Group (mg/kg) Survival Rate (%) Reference

Dryocrassin ABBA (33) 87 [3][7]

Dryocrassin ABBA (18) 80 [3][7]

Dryocrassin ABBA (12.5) 60 [3][7]

Amantadine (20) 53 [3][7]

Untreated Control 20 [3][7]

Experimental Protocols
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SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of SARS-CoV-2

Mpro. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Reagents and Materials:

Recombinant SARS-CoV-2 Mpro enzyme

FRET-based substrate with a cleavage site for Mpro

Assay buffer (e.g., 20 mM HEPES, 1 mM EDTA, 1 mM TCEP, pH 7.3)

Test compounds (Dryocrassin ABBA, etc.) dissolved in DMSO

384-well assay plates

Fluorescence plate reader

Procedure:

A solution of the Mpro enzyme is pre-incubated with varying concentrations of the test

compound in the assay buffer for 15-30 minutes at room temperature.

The enzymatic reaction is initiated by the addition of the FRET substrate.

The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60

minutes) using a plate reader with appropriate excitation and emission wavelengths.

The rate of substrate cleavage is determined from the linear phase of the reaction.

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of

Mpro inhibition against the logarithm of the compound concentration and fitting the data to

a dose-response curve.

Neuraminidase (NA) Inhibition Assay
This assay measures the inhibition of influenza virus neuraminidase activity. A common method

utilizes a fluorogenic substrate.
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Reagents and Materials:

Influenza virus (H5N1) preparation

Fluorogenic NA substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid -

MUNANA)

Assay buffer (e.g., MES buffer with CaCl2)

Test compounds (Dryocrassin ABBA, etc.)

96-well black plates

Fluorescence plate reader

Procedure:

The influenza virus is pre-incubated with serial dilutions of the test compounds for 30

minutes at 37°C.

The MUNANA substrate is added to initiate the enzymatic reaction, and the plate is

incubated for a further 60 minutes at 37°C.

The reaction is stopped by the addition of a stop solution (e.g., ethanol).

The fluorescence of the released 4-methylumbelliferone is measured using a fluorescence

plate reader (e.g., excitation at 365 nm and emission at 450 nm).

The IC50 value is determined by non-linear regression analysis of the dose-response

curve.

Antiviral Activity and Cytotoxicity Assay (Cell-Based)
This protocol determines the effective concentration of a compound that inhibits viral replication

in cell culture (EC50) and the concentration that is toxic to the cells (CC50).

Cell Lines and Viruses:

Vero E6 cells for coronaviruses
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Madin-Darby Canine Kidney (MDCK) cells for influenza viruses

Virus stocks of SARS-CoV-2 or influenza H5N1

Procedure for Antiviral Assay (e.g., Immunofluorescence-based):

Cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are treated with serial dilutions of the test compound for a short period before

infection.

The cells are then infected with the virus at a specific multiplicity of infection (MOI).

After an incubation period (e.g., 24-48 hours), the cells are fixed and permeabilized.

The cells are then stained with a primary antibody specific for a viral protein (e.g., SARS-

CoV-2 nucleocapsid protein) followed by a fluorescently labeled secondary antibody.

The number of infected cells is quantified using an automated fluorescence microscope or

a high-content imaging system.

The EC50 value is calculated from the dose-response curve of viral inhibition.

Procedure for Cytotoxicity Assay (e.g., MTT Assay):

Cells are seeded in 96-well plates and treated with the same serial dilutions of the test

compound as in the antiviral assay, but without viral infection.

After the same incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

The formazan crystals formed by viable cells are then dissolved in a solubilization solution

(e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

The CC50 value is determined from the dose-response curve of cell viability.
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Caption: Mechanism of Dryocrassin ABBA against SARS-CoV-2 Mpro.
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Caption: Mechanism of Dryocrassin ABBA against Influenza Neuraminidase.
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Caption: General workflow for in vitro antiviral activity screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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